molecular formula C5H7N3O2 B124584 Methyl 3-aminopyrazole-4-carboxylate CAS No. 29097-00-5

Methyl 3-aminopyrazole-4-carboxylate

Cat. No. B124584
CAS RN: 29097-00-5
M. Wt: 141.13 g/mol
InChI Key: KGQFAPZUQKYADG-UHFFFAOYSA-N
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Description

“Methyl 3-aminopyrazole-4-carboxylate” is a compound with the molecular formula C5H7N3O2. It is a type of aminopyrazole, which are advantageous frameworks able to provide useful ligands for receptors or enzymes . Aminopyrazoles have been studied as active agents in different therapeutic areas .


Molecular Structure Analysis

The molecular structure of “Methyl 3-aminopyrazole-4-carboxylate” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 141.13 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-aminopyrazole-4-carboxylate” has a molecular weight of 141.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . Its exact mass is 141.053826475 g/mol .

Scientific Research Applications

Medicinal Chemistry

“Methyl 3-aminopyrazole-4-carboxylate” is a type of aminopyrazole, which is a scaffold with large therapeutic potential . Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Anticancer/Anti-inflammatory Compounds

Aminopyrazole-based compounds have shown significant results as anticancer and anti-inflammatory compounds . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

JAK2 Inhibitors

Aminopyrazoles can be used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .

TGF-β1 and Active A Signaling Inhibitors

Pyridine derivatives, which can be prepared using aminopyrazoles, act as TGF-β1 and active A signaling inhibitors .

c-Met Kinase Inhibitors

MK-2461 analogs, which can be synthesized using aminopyrazoles, act as inhibitors of c-Met kinase for the treatment of cancer .

γ-Secretase Modulators

Aminopyrazoles can be used in the preparation of aminothiazoles, which act as γ-secretase modulators .

Organic Synthesis

“Methyl 3-aminopyrazole-4-carboxylate” is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals, Agrochemicals, and Dyestuff

“Methyl 3-aminopyrazole-4-carboxylate” is used in the production of pharmaceuticals, agrochemicals, and dyestuff .

properties

IUPAC Name

methyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQFAPZUQKYADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297732
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-amino-1H-pyrazole-4-carboxylate

CAS RN

29097-00-5
Record name 29097-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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